molecular formula C8H5NO6 B12685338 Berberonic acid CAS No. 490-28-8

Berberonic acid

Cat. No.: B12685338
CAS No.: 490-28-8
M. Wt: 211.13 g/mol
InChI Key: IFLXVSWHQQZRQI-UHFFFAOYSA-N
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Description

Berberonic acid, also known as pyridine-2,4,5-tricarboxylic acid, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It is part of the group of pyridinetricarboxylic acids and consists of a pyridine ring with three carboxy groups in the 2-, 4-, and 5-positions. The name “this compound” is derived from berberine .

Preparation Methods

Berberonic acid can be synthesized through the oxidation of berberine using nitric acid. Another method involves the oxidative degradation of monascaminone with potassium permanganate . These methods are typically used in laboratory settings for small-scale production.

Chemical Reactions Analysis

Berberonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The carboxy groups in the 2-, 4-, and 5-positions can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid for oxidation and potassium permanganate for oxidative degradation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Berberonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of berberonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Berberonic acid is part of the pyridinetricarboxylic acids group, which includes several isomers such as:

  • 2,3,4-Pyridinetricarboxylic acid
  • 2,3,5-Pyridinetricarboxylic acid
  • 2,3,6-Pyridinetricarboxylic acid
  • Collidinic acid (2,4,6-Pyridinetricarboxylic acid)

Compared to these similar compounds, this compound is unique due to its specific arrangement of carboxy groups in the 2-, 4-, and 5-positions, which imparts distinct chemical and biological properties .

Properties

CAS No.

490-28-8

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

IUPAC Name

pyridine-2,4,5-tricarboxylic acid

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-5(8(14)15)9-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

IFLXVSWHQQZRQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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